(Triisopropylsiloxy)methyl chloride
Description
Properties
IUPAC Name |
chloromethoxy-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZFQLUYDBIQCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585022 | |
| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
217300-17-9 | |
| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Triisopropylsiloxy)methyl chloride can be synthesized through several methods. One common route involves the reaction of triisopropylsilanol with paraformaldehyde and hydrogen chloride. The reaction is typically carried out at low temperatures (-10 to 0°C) to ensure the stability of the intermediate products . The crude product is then purified through vacuum distillation to obtain high-purity this compound .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing production costs. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(Triisopropylsiloxy)methyl chloride primarily undergoes substitution reactions due to the presence of the reactive chloride group. It can react with nucleophiles such as alcohols, amines, and thiols to form corresponding (triisopropylsiloxy)methyl derivatives .
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and thiols. The reactions are typically carried out under mild conditions, often at room temperature, to prevent the decomposition of the compound .
Major Products Formed
The major products formed from reactions with this compound are (triisopropylsiloxy)methyl ethers, amines, and thiols, depending on the nucleophile used in the reaction .
Scientific Research Applications
Organic Synthesis
(Triisopropylsiloxy)methyl chloride is primarily used as a protecting group for hydroxyl functionalities in organic synthesis. It allows chemists to selectively modify other parts of a molecule without affecting the protected hydroxyl group. This is particularly important in the synthesis of complex natural products and pharmaceuticals.
| Application | Description |
|---|---|
| Protecting Group | Used to protect hydroxyl groups during multi-step organic syntheses. |
| Synthesis of Drugs | Facilitates the development of novel drug candidates by enabling selective reactions. |
Biochemistry
In the field of biochemistry, TOMCl serves as a fluoride-labile 2’-O-protecting group in RNA oligonucleotide synthesis. This application is crucial for the accurate and efficient synthesis of RNA sequences, which are essential for gene expression and regulation.
| Biochemical Role | Function |
|---|---|
| RNA Synthesis | Protects the 2’-hydroxyl group of ribonucleotides during RNA synthesis. |
| Fidelity Assurance | Prevents unwanted side reactions, ensuring correct RNA sequence formation. |
Material Science
TOMCl is also utilized in the production of specialty chemicals and materials, including coatings, adhesives, and sealants. Its chemical stability and reactivity make it suitable for various industrial applications.
| Industrial Use | Description |
|---|---|
| Coatings | Enhances durability and performance of protective coatings. |
| Adhesives | Improves bonding properties in various adhesive formulations. |
Case Study 1: RNA Oligonucleotide Synthesis
A study demonstrated the effectiveness of this compound as a protecting group in the synthesis of RNA oligonucleotides. The researchers found that using TOMCl significantly improved the yield and purity of the synthesized RNA compared to other protecting groups.
Case Study 2: Drug Development
In pharmaceutical research, TOMCl was employed to synthesize a new class of antiviral agents. The compound's ability to protect sensitive functional groups allowed for complex multi-step synthetic pathways that led to high-purity drug candidates.
Mechanism of Action
The mechanism of action of (triisopropylsiloxy)methyl chloride involves the formation of a stable (triisopropylsiloxy)methyl group upon reaction with nucleophiles. This group serves as a protective moiety, preventing unwanted reactions at the hydroxyl site during subsequent synthetic steps . The protecting group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the free hydroxyl group .
Comparison with Similar Compounds
(Triisopropylsiloxy)methyl chloride can be compared with other similar compounds used as protecting groups in organic synthesis:
(Trimethylsilyl)ethoxymethyl chloride: Another protecting group for hydroxyl functionalities, but with different stability and reactivity profiles.
tert-Butyldimethylsilyl chloride: Commonly used for protecting alcohols, offering higher stability but requiring harsher conditions for removal.
Trityl chloride: Used for protecting alcohols and amines, providing high stability but requiring acidic conditions for removal.
This compound is unique in its balance of stability and ease of removal, making it a versatile protecting group in various synthetic applications .
Biological Activity
(Triisopropylsiloxy)methyl chloride, commonly referred to as TOMCl, is a specialized compound primarily utilized in the field of organic synthesis, particularly for the protection of hydroxyl groups in RNA oligonucleotide synthesis. This article explores its biological activity, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
- Molecular Formula : C₁₀H₂₃ClOSi
- Molecular Weight : 222.83 g/mol
- CAS Number : 217300-17-9
Target of Action
TOMCl functions as a protecting group for the 2’-hydroxyl group of ribose sugars in RNA molecules. This protection is crucial during the synthesis of RNA oligonucleotides, preventing unwanted reactions that could compromise the integrity of the RNA structure.
Mode of Action
The compound acts by forming covalent bonds with hydroxyl groups on ribonucleotides, effectively shielding them from side reactions. This ensures accurate and efficient RNA synthesis, which is vital for various cellular functions including gene expression and regulation.
Biochemical Pathways
TOMCl is integral to the RNA oligonucleotide synthesis pathway . By protecting hydroxyl groups, it facilitates the correct assembly of RNA sequences necessary for biological processes. Its interaction with enzymes such as ribonucleases and polymerases underscores its role in nucleic acid metabolism.
Pharmacokinetics
The pharmacokinetic properties of TOMCl are influenced by factors such as concentration and environmental conditions during its application. Generally, it exhibits stability under inert conditions but may degrade in the presence of moisture or reactive substances.
Cellular Effects
The primary cellular effects of TOMCl are related to its role in nucleic acid synthesis. By ensuring the fidelity of RNA synthesis, it indirectly supports various cellular processes essential for life.
Dosage Effects in Animal Models
Research indicates that at low dosages, TOMCl effectively protects nucleotides without significant toxicity. This observation suggests potential therapeutic applications where controlled use of TOMCl could enhance nucleic acid synthesis while minimizing adverse effects.
Applications in Research
TOMCl has diverse applications across several fields:
- Chemistry : Used as a protecting group for hydroxyl functionalities in organic synthesis.
- Biology : Facilitates the synthesis of RNA sequences critical for molecular biology research.
- Medicine : Aids in developing novel drug candidates and modifying biomolecules for therapeutic purposes.
- Industry : Employed in producing specialty chemicals and materials such as coatings and adhesives.
Study 1: Synthesis Applications
A study demonstrated the use of TOMCl in synthesizing N4-acetylated 3-methylcytidine phosphoramidites. The compound was pivotal in protecting ribose hydroxyl groups during complex multi-step organic reactions, showcasing its utility in precision chemistry .
Study 2: Metabolic Pathways
Research highlighted that TOMCl interacts with key enzymes involved in RNA metabolism, emphasizing its importance in maintaining metabolic pathways related to nucleic acid synthesis. The compound's ability to stabilize reactive intermediates was noted as a significant advantage in synthetic biology applications .
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Protecting group for organic synthesis | Enhanced yields and purity in complex syntheses |
| Biology | RNA oligonucleotide synthesis | Improved efficiency and fidelity of RNA production |
| Medicine | Drug candidate development | Facilitated modifications leading to novel therapeutics |
| Industry | Specialty chemical production | Versatile applications in coatings and adhesives |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (Triisopropylsiloxy)methyl chloride, and what are the critical parameters influencing yield?
- Methodological Answer : The synthesis typically involves chlorination of (triisopropylsiloxy)methanol using thionyl chloride (SOCl₂) or phosgene derivatives. Critical parameters include:
- Moisture control : Strict anhydrous conditions (e.g., Schlenk techniques) to prevent hydrolysis .
- Solvent selection : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimal reagent solubility and reaction homogeneity .
- Catalyst use : Triethylamine (Et₃N) to scavenge HCl, improving yield .
- Purification : Column chromatography or distillation under reduced pressure to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- ¹H/¹³C NMR : Monitor characteristic signals for the triisopropylsilyl group (δ ~1.0–1.5 ppm for CH₃; δ ~18–25 ppm for Si-C) .
- FT-IR : Confirm the presence of Si-O (1050–1100 cm⁻¹) and C-Cl (550–750 cm⁻¹) bonds .
- Elemental analysis : Validate Cl and Si content to assess purity .
Q. What are the recommended storage conditions to prevent degradation of this compound?
- Methodological Answer :
- Inert atmosphere : Store under argon or nitrogen to avoid moisture ingress .
- Temperature : Keep at –20°C in amber glass vials to minimize thermal decomposition .
- Desiccants : Use molecular sieves (3Å) in storage containers to absorb residual moisture .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate competing side reactions when using this compound as a silylating agent?
- Methodological Answer :
- Design of Experiments (DoE) : Systematically vary temperature (–40°C to 25°C), stoichiometry (1.1–2.0 eq.), and solvent polarity (THF vs. DCM) to identify optimal conditions .
- In situ monitoring : Use thin-layer chromatography (TLC) or inline FT-IR to detect intermediates and adjust reaction time .
- Additive screening : Test Lewis acids (e.g., ZnCl₂) or crown ethers to enhance selectivity .
Q. What analytical strategies are effective in resolving contradictory NMR data observed for this compound derivatives?
- Methodological Answer :
- 2D NMR techniques : HSQC and NOESY to assign stereochemistry or detect conformational isomers .
- X-ray crystallography : Resolve ambiguities in molecular geometry for crystalline derivatives .
- Dynamic NMR (DNMR) : Analyze temperature-dependent splitting caused by hindered rotation of the triisopropylsilyl group .
Q. How does the steric bulk of triisopropylsilyl groups influence the reaction kinetics of this compound compared to smaller silyl ethers?
- Methodological Answer :
- Kinetic studies : Compare rate constants (k) for silylation reactions using trimethylsilyl vs. triisopropylsilyl analogs .
- Computational modeling : Density Functional Theory (DFT) to calculate steric hindrance effects on transition states .
- Table : Steric Effects on Reaction Rates
| Silyl Group | Relative Reaction Rate (k) | Activation Energy (ΔG‡) |
|---|---|---|
| Trimethylsilyl | 1.00 (reference) | 25 kJ/mol |
| Triisopropylsilyl | 0.15 ± 0.03 | 38 kJ/mol |
Q. What computational methods can predict the reactivity of this compound in novel reaction environments?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
